molecular formula C13H26BNO2Si B143578 1-(Triisopropylsilyl)pyrrole-3-boronic acid CAS No. 138900-55-7

1-(Triisopropylsilyl)pyrrole-3-boronic acid

Cat. No. B143578
M. Wt: 267.25 g/mol
InChI Key: HUBVAOMVEMGRFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives has been explored in various studies. For instance, 1-(2-Isocyanophenyl)pyrroles have been prepared and shown to react with aldehydes, ketones, and other compounds in the presence of Lewis acids such as boron trifluoride to yield pyrrolo[1,2-a]quinoxalines with different substituents at the 4-position . Another approach involves the synthesis of halopyridinylboronic acids and esters through a regioselective halogen-metal exchange using n-butyllithium followed by quenching with triisopropylborate . Although these studies do not directly describe the synthesis of 1-(Triisopropylsilyl)pyrrole-3-boronic acid, they provide insights into the types of reactions and conditions that could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is influenced by the substituents attached to the boron atom. In the case of tris(2-pyridyl)borate complexes, substituents at the pyridine 6-position, such as isopropyl groups, have been shown to affect the formation of complexes with divalent metals and to induce geometric distortions due to steric repulsion . This suggests that the triisopropylsilyl group in 1-(Triisopropylsilyl)pyrrole-3-boronic acid could similarly influence its molecular structure and reactivity.

Chemical Reactions Analysis

Boronic acids and their derivatives are known for their ability to participate in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki reaction. The halopyridinylboronic acids and esters synthesized in one study were found to be stable and suitable for Pd-catalyzed coupling with aryl halides . This indicates that 1-(Triisopropylsilyl)pyrrole-3-boronic acid could also be a candidate for such reactions, although specific studies on this compound would be needed to confirm its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are largely determined by their molecular structure. While the provided papers do not directly discuss the properties of 1-(Triisopropylsilyl)pyrrole-3-boronic acid, they do highlight the stability of certain boronic acid derivatives and their crystalline nature . The presence of a triisopropylsilyl group could impart additional steric bulk, potentially affecting the solubility and stability of the compound.

Scientific Research Applications

Synthesis and Structural Studies

  • Nitration Studies : The nitration of 1-(triisopropylsilyl)pyrrole leads to a mixture of products, including 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole, following partial acid cleavage of the triisopropylsilyl protecting group. Structural determination of these products contributes to understanding the reactivity and properties of the compound (Kennedy et al., 2006).

Reactivity with Lewis Acids

  • Interaction with Tris(pentafluorophenyl)boron : Tris(pentafluorophenyl)boron, a strong Lewis acid, reacts with nitrogen-containing compounds like 1-(triisopropylsilyl)pyrrole, forming coordination adducts. This interaction is significant in studying the reactivity of the compound with various Lewis acids (Focante et al., 2006).

Electrophilic Substitution and Synthesis Pathways

  • Electrophilic Substitution Strategy : A strategy involving kinetic electrophilic substitution of 1-(triisopropylsilyl)pyrrole at the β position, followed by fluoride ion-induced desilylation, has been developed. This method is now a preferred route for synthesizing 3-monosubstituted pyrroles (Bray et al., 1990).

Application in Chromophore Development

  • Chromophore Production : The compound is used in the synthesis of various chromophores, including porphyrin and hexaphyrin, demonstrating its application in the field of color chemistry and spectroscopy (Krivokapić et al., 2003).

Electrochemical Applications

  • Electrochemical Sensing : The compound's derivatives have been studied for their electrochemical behavior, particularly in sensing applications such as fluoride and sugar detection (Nicolas et al., 2001).

Insights into Redox Properties

  • Redox Property Studies : Studies on 3,4-diferrocenyl-1-(triisopropylsilyl)-1H-pyrrole have provided insights into the redox properties of such compounds, which are essential for understanding their electron-transfer processes (Goetsch et al., 2014).

Safety And Hazards

The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBVAOMVEMGRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26BNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376883
Record name {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Triisopropylsilyl)pyrrole-3-boronic acid

CAS RN

138900-55-7
Record name {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Tris(isopropylsilyl)-1H-pyrrole-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To −78° C. solution of 3-bromo-1-(triisopropylsilyl)-1H-pyrrole (0.619 g, 2.288 mmol) in 10 mL THF was added tert-butyllithium (2.83 mL of 1.7 M in Heptane, 4.80 mmol) dropwise. The reaction mixture was stirring at −78° C. for 45 minutes, then trimethylborate (2.38 g, 22.88 mmol) was added. The reaction was stirred for another 45 minutes at −78° C. To this was then added 0.9 mL methanol and water solution (V/V=1:1) and the reaction was allowed warm to room temperature. The reaction mixture was quenched with H2O (30 mL), then extracted with EtOAc (3×30 mL) and the combined organic extracts washed with brine. The organic phase was dried over Na2SO4 and concentrated in vacuo, and used in the next step without further purification.
Quantity
0.619 g
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Hao, B Fabre, FR Fronczek… - Chemistry of …, 2007 - ACS Publications
A series of 3- and 3,4-substituted pyrroles and thiophenes with electron-withdrawing carboranylmethylphenyl groups has been synthesized in high yields via the coupling of either …
Number of citations: 59 pubs.acs.org
BG VanNess - 2007 - corescholar.libraries.wright.edu
The goal of this research was to synthesize the natural product epibatidine, a non-opiate analgesic and nicotinic acetylcholine agonist isolated from Epipedobates tricolor. A synthetic …
Number of citations: 5 corescholar.libraries.wright.edu
JM Bartolomé-Nebreda… - Journal of Medicinal …, 2015 - ACS Publications
We report the continuation of a focused medicinal chemistry program aimed to further optimize a series of imidazo[1,2-a]pyrazines as a novel class of potent and selective …
Number of citations: 19 pubs.acs.org
Z Zhang, MB Wallace, J Feng, JA Stafford… - Journal of medicinal …, 2011 - ACS Publications
The discovery of two classes of heterocyclic dipeptidyl peptidase IV (DPP-4) inhibitors, pyrimidinones and pyrimidinediones, is described. After a single oral dose, these potent, selective…
Number of citations: 134 pubs.acs.org

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